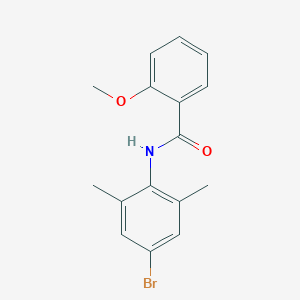![molecular formula C22H19N3O3 B245108 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide](/img/structure/B245108.png)
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the class of compounds known as oxazolo[4,5-b]pyridines, which have been found to exhibit a range of biological activities. In
科学的研究の応用
N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Some of the most notable research applications include its potential as an anti-inflammatory agent, its ability to inhibit cancer cell growth, and its potential as a treatment for neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide is not yet fully understood, but it is believed to act through a variety of pathways. Some studies have suggested that it may inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth, while others have suggested that it may act on certain receptors in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide can have a range of biochemical and physiological effects. For example, it has been found to reduce inflammation in animal models, and to inhibit the growth of cancer cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its high purity and availability. This compound is readily synthesized using the optimized method described above, making it a convenient compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide. One area of focus could be on understanding its mechanism of action in more detail, which could help to identify new therapeutic applications for this compound. Another area of focus could be on developing new synthesis methods that could improve yield and purity, or on exploring the potential of this compound as a drug delivery agent. Overall, there is significant potential for future research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide, and it is likely to continue to be an important compound in scientific research for years to come.
合成法
The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-methyl-5-nitro-[1,3]oxazolo[4,5-b]pyridine with 2-aminophenylacetic acid. The resulting intermediate is then reacted with 2-methylphenoxyacetic acid to yield the final product. This synthesis method has been optimized for high yield and purity, making N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(2-methylphenoxy)acetamide a readily available compound for scientific research.
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H19N3O3/c1-14-9-10-16(22-25-21-19(28-22)8-5-11-23-21)12-17(14)24-20(26)13-27-18-7-4-3-6-15(18)2/h3-12H,13H2,1-2H3,(H,24,26) |
InChIキー |
KPUUZMNRNKSILR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B245042.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)
